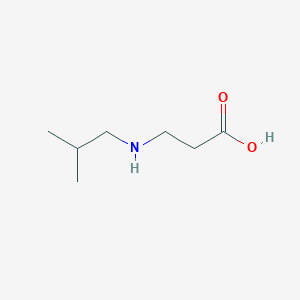
3-(Isobutylamino)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Isobutylamino)propanoic acid is an organic compound with the molecular formula C7H15NO2 It is a derivative of propanoic acid, where the hydrogen atom on the amino group is replaced by an isobutyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Isobutylamino)propanoic acid can be achieved through several methods. One common approach involves the reaction of isobutylamine with acrylonitrile, followed by hydrolysis of the resulting nitrile to yield the desired product. The reaction conditions typically involve:
-
Reaction of Isobutylamine with Acrylonitrile
Reagents: Isobutylamine, acrylonitrile
Conditions: The reaction is carried out in an inert atmosphere, such as nitrogen, at a temperature range of 50-70°C.
Product: 3-(Isobutylamino)propionitrile
-
Hydrolysis of 3-(Isobutylamino)propionitrile
Reagents: 3-(Isobutylamino)propionitrile, water, acid or base catalyst
Conditions: The hydrolysis can be performed under acidic or basic conditions, typically at elevated temperatures (80-100°C).
Product: this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Continuous flow reactors and advanced purification techniques, such as crystallization and distillation, are often employed.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Isobutylamino)propanoic acid undergoes various chemical reactions, including:
-
Oxidation
Reagents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide
Conditions: Typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures
Products: Oxidation products may include carboxylic acids or ketones, depending on the reaction conditions
-
Reduction
Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride
Conditions: Conducted in anhydrous solvents under inert atmosphere
Products: Reduction of the carboxylic acid group to an alcohol
-
Substitution
Reagents: Halogenating agents or nucleophiles
Conditions: Varies depending on the specific substitution reaction
Products: Substituted derivatives of this compound
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature
Substitution: Halogenating agents like thionyl chloride in organic solvents
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Halogenated derivatives
Wissenschaftliche Forschungsanwendungen
3-(Isobutylamino)propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-(Isobutylamino)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes. For example, it may inhibit the activity of enzymes involved in amino acid metabolism, leading to alterations in cellular function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Isopropylamino)propanoic acid
- 3-(Butylamino)propanoic acid
- 3-(Phenylamino)propanoic acid
Comparison
3-(Isobutylamino)propanoic acid is unique due to the presence of the isobutyl group, which imparts distinct steric and electronic properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C7H15NO2 |
|---|---|
Molekulargewicht |
145.20 g/mol |
IUPAC-Name |
3-(2-methylpropylamino)propanoic acid |
InChI |
InChI=1S/C7H15NO2/c1-6(2)5-8-4-3-7(9)10/h6,8H,3-5H2,1-2H3,(H,9,10) |
InChI-Schlüssel |
PASDZZOUMVZKBD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CNCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


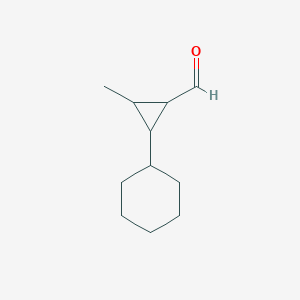
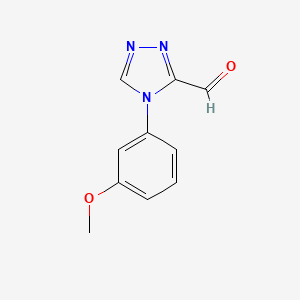

![3-[4-Bromo-5-(chlorosulfonyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B13165583.png)
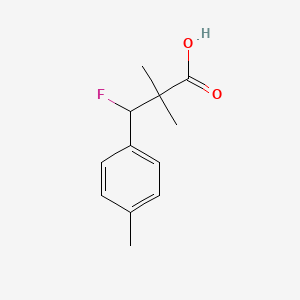

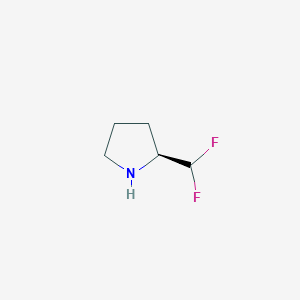
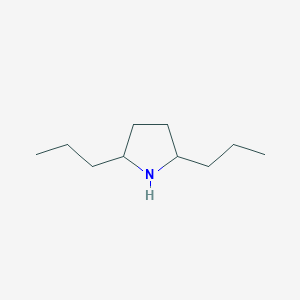
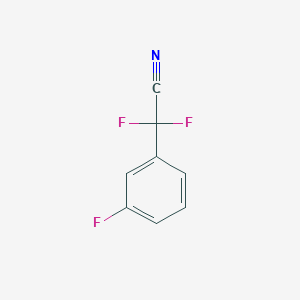

![2-[3-(Hydroxymethyl)pyrrolidin-1-yl]cyclobutan-1-ol](/img/structure/B13165643.png)

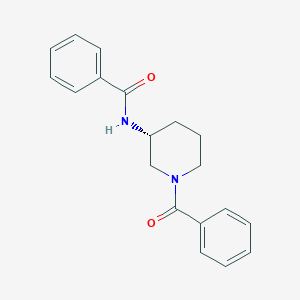
methanol](/img/structure/B13165657.png)
